
3-Chloro-4-(pentafluoroethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(pentafluoroethyl)pyridine: is a chemical compound with the molecular formula C7H3ClF5N . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and pentafluoroethyl groups on the pyridine ring makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(pentafluoroethyl)pyridine typically involves the chlorination of 4-(pentafluoroethyl)pyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 3 undergoes nucleophilic substitution due to the electron-withdrawing effects of both the pyridine nitrogen and pentafluoroethyl group. These substituents activate the ring toward nucleophilic attack at the chlorine-bearing carbon.
Key Reactions:
-
Amination:
Reacts with ammonia or amines under catalytic conditions to yield 4-(pentafluoroethyl)pyridin-3-amine derivatives.
Example:
C7H3ClF5N+NH3Cu catalyst, 150°CC7H4F5N2+HCl -
Hydroxylation:
Hydrolysis with aqueous NaOH under reflux produces 3-hydroxy-4-(pentafluoroethyl)pyridine .
Reagent | Conditions | Product |
---|---|---|
NH₃ (gas) | Cu catalyst, 150°C | 4-(Pentafluoroethyl)pyridin-3-amine |
NaOH (10% aq.) | Reflux, 6 hrs | 3-Hydroxy-4-(pentafluoroethyl)pyridine |
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Notable Examples:
-
Suzuki-Miyaura Coupling:
Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ to generate biaryl derivatives . -
Buchwald-Hartwig Amination:
Forms C–N bonds with aryl amines using Pd catalysts (e.g., XPhos Pd G3).
Electrophilic Reactions
Directed Lithiation:
-
Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate at position 2 or 6, which reacts with electrophiles (e.g., aldehydes, alkyl halides) .
Comparative Reactivity with Analogues
The pentafluoroethyl group significantly alters reactivity compared to simpler chloropyridines:
Compound | Reactivity Profile |
---|---|
3-Chloropyridine | Higher electrophilic substitution rates due to lower electron withdrawal |
4-(Trifluoromethyl)chloropyridine | Reduced nucleophilic substitution efficiency compared to pentafluoroethyl derivatives |
3-Chloro-2-(pentafluoroethyl)pyridine | Altered regioselectivity due to steric and electronic effects of substituent positioning |
Stability and Side Reactions
-
Thermal Stability:
Stable below 200°C; decomposes at higher temperatures, releasing HF and chlorine gas . -
Hydrolytic Sensitivity:
Resists hydrolysis under neutral conditions but degrades rapidly in strongly acidic or basic media .
This compound’s unique reactivity profile makes it invaluable for synthesizing fluorinated heterocycles with tailored biological and physicochemical properties. Its applications span drug discovery, materials science, and specialty chemical production .
Scientific Research Applications
Chemistry: 3-Chloro-4-(pentafluoroethyl)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug design and development.
Industry: The compound is used in the production of specialty chemicals, including materials for electronics and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(pentafluoroethyl)pyridine depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its mechanism of action involves interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
3-Chloro-4-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
4-(Pentafluoroethyl)pyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-(pentafluoroethyl)pyridine: Similar reactivity but with a bromine atom instead of chlorine.
Uniqueness: 3-Chloro-4-(pentafluoroethyl)pyridine is unique due to the presence of both chlorine and pentafluoroethyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity and makes it a versatile intermediate in various synthetic applications.
Biological Activity
3-Chloro-4-(pentafluoroethyl)pyridine is a fluorinated pyridine derivative that has garnered attention due to its potential biological activities. This compound's unique structure, featuring a chloro group and a pentafluoroethyl substituent, may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₈H₃ClF₅N
- Molecular Weight : 231.55 g/mol
- Physical Form : Viscous liquid
- Purity : 96%
The biological activity of this compound can be attributed to its interactions with various biological targets. The presence of the fluorinated group enhances lipophilicity, which may facilitate cellular membrane penetration and interaction with intracellular targets.
Potential Mechanisms:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes, suggesting that this compound may exhibit similar activity.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Anticancer Properties
Fluorinated compounds have been explored for their anticancer potential due to their ability to disrupt cellular processes. Preliminary studies suggest that this compound could inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells.
Case Studies and Research Findings
- Antiviral Activity : A study examining related pyridine compounds found significant antiviral activity against HIV and other viruses, indicating a potential therapeutic application for this compound in antiviral drug development.
- Neuroprotective Effects : Some derivatives have shown promise in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis, suggesting a possible role for this compound in neuroprotection.
- Toxicological Studies : Initial assessments indicate that while the compound exhibits biological activity, it may also pose risks such as toxicity at higher concentrations. Safety evaluations are necessary to determine safe dosage levels for therapeutic use.
Data Table: Summary of Biological Activities
Properties
CAS No. |
1816286-90-4 |
---|---|
Molecular Formula |
C7H3ClF5N |
Molecular Weight |
231.55 g/mol |
IUPAC Name |
3-chloro-4-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H3ClF5N/c8-5-3-14-2-1-4(5)6(9,10)7(11,12)13/h1-3H |
InChI Key |
RMNYIIRMELWLLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(C(F)(F)F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.